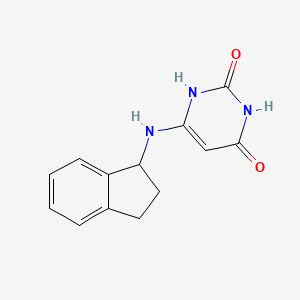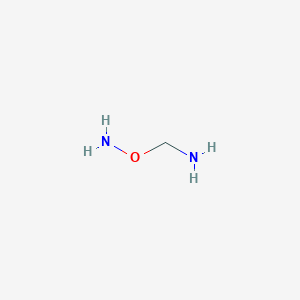
(1S,3R)-1-methoxy-1,3-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-1-methoxy-1,3-dimethylcyclohexane is a chiral organic compound with a cyclohexane ring substituted with methoxy and methyl groups The stereochemistry of the compound is defined by the (1S,3R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-methoxy-1,3-dimethylcyclohexane can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyclohexanone derivative, followed by methylation and methoxylation reactions. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor compounds are subjected to hydrogen gas in the presence of a metal catalyst like palladium or platinum. This method ensures high yield and purity of the desired stereoisomer .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3R)-1-methoxy-1,3-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to yield fully saturated cyclohexane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium iodide or ammonia. The reaction conditions often involve solvents like dichloromethane or ethanol and may require specific temperatures and pressures to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted cyclohexane derivatives .
Applications De Recherche Scientifique
(1S,3R)-1-methoxy-1,3-dimethylcyclohexane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reference compound in stereochemical studies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of (1S,3R)-1-methoxy-1,3-dimethylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3S)-1-methoxy-1,3-dimethylcyclohexane: This stereoisomer has a different spatial arrangement of substituents, leading to distinct chemical and biological properties.
(1R,3R)-1-methoxy-1,3-dimethylcyclohexane: Another stereoisomer with unique characteristics compared to the (1S,3R) form.
(1S,3R)-1-tert-butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran:
Uniqueness
The uniqueness of (1S,3R)-1-methoxy-1,3-dimethylcyclohexane lies in its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. This makes it valuable for various applications, particularly in stereochemical research and the development of chiral drugs and materials .
Propriétés
Numéro CAS |
646526-43-4 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(1S,3R)-1-methoxy-1,3-dimethylcyclohexane |
InChI |
InChI=1S/C9H18O/c1-8-5-4-6-9(2,7-8)10-3/h8H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
JSJILBAOOSBDMP-BDAKNGLRSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@](C1)(C)OC |
SMILES canonique |
CC1CCCC(C1)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)


sulfanium bromide](/img/structure/B15167593.png)



![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)

![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B15167621.png)

![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]](/img/structure/B15167638.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B15167653.png)
